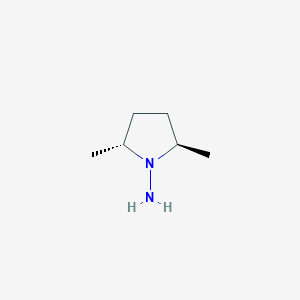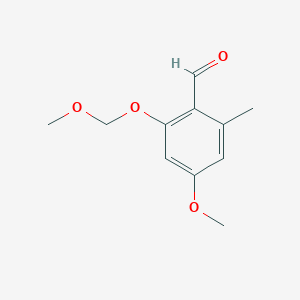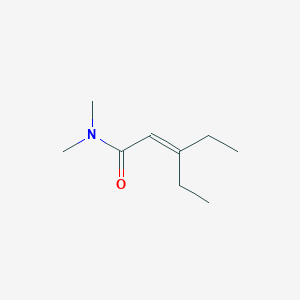![molecular formula C27H30O5S B14185426 4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid CAS No. 872675-23-5](/img/structure/B14185426.png)
4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, hydroxy groups, and phenylpentyl sulfanyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl phenyl ether in the presence of a base to form the intermediate 4-(2-hydroxy-3-phenoxypropoxy)benzoic acid. This intermediate is then reacted with 5-phenylpentyl thiol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and phenoxy groups can form hydrogen bonds with target molecules, while the phenylpentyl sulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxy-3-phenoxypropoxy)benzoic acid: Lacks the phenylpentyl sulfanyl group, which may reduce its hydrophobic interactions.
4-(2-Hydroxy-3-{4-[(5-phenylpentyl)oxy]phenoxy}propoxy)benzoic acid: Contains an ether linkage instead of a sulfanyl group, which may alter its reactivity and interactions.
Uniqueness
4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid is unique due to the presence of the phenylpentyl sulfanyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
872675-23-5 |
|---|---|
Fórmula molecular |
C27H30O5S |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid |
InChI |
InChI=1S/C27H30O5S/c28-23(19-31-24-12-10-22(11-13-24)27(29)30)20-32-25-14-16-26(17-15-25)33-18-6-2-5-9-21-7-3-1-4-8-21/h1,3-4,7-8,10-17,23,28H,2,5-6,9,18-20H2,(H,29,30) |
Clave InChI |
XJLSMGZHVBMVID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCSC2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)


![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)



![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)


